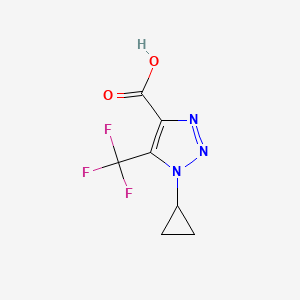

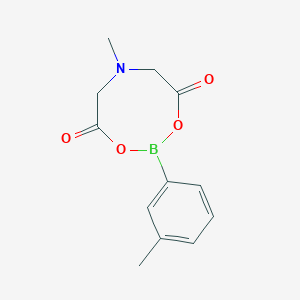

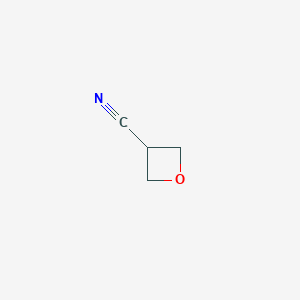

![molecular formula C9H8N2O B1375855 螺[环丙烷-1,3'-吡咯并[2,3-B]吡啶]-2'(1'H)-酮 CAS No. 1416438-78-2](/img/structure/B1375855.png)

螺[环丙烷-1,3'-吡咯并[2,3-B]吡啶]-2'(1'H)-酮

描述

Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one is a complex organic compound. It belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom . The cyclopropyl group is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities .

Synthesis Analysis

Various methods for the synthesis of these compounds have been reported . One method involves the use of 1,3-Dipolar cycloaddition (1,3-DC) of dihydroxypyrroline N-oxide with ethyl cyclopropylidene acetate in toluene at 30 °C . This reaction affords the adducts endo–anti, exo–anti, and endo–syn in a 23:7:1 ratio and 93% overall yield .Molecular Structure Analysis

The molecular structure of Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one is characterized by a spiro-fused bicyclic system . A marked reactivity difference of diastereomers featuring a 3-hydroxymethyl group on the convex face or on the more crowded concave face of the spiro-fused bicyclic system was found .Chemical Reactions Analysis

In the course of studies directed toward the synthesis of 7,8-disubstituted 1,2-dihydroxyindolizidines as analogues of the proapoptotic iminosugar lentiginosine, marked reactivity differences of diastereomeric spiro[cyclopropane-1,2′(3 H)-pyrrolo[1,2-b]isoxazolidines] precursors were observed . While one minor diastereoisomer gives the Brandi–Guarna rearrangement to indolizidinone very smoothly, and also easily undergoes fluorination of the primary alcohol, the main diastereoisomer behaves in a rather different way .科学研究应用

-

Chemical Synthesis Spirocyclopropane compounds, which include “Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one”, are used in various fields of chemistry . They are often involved in the synthesis of complex molecules due to their unique reactivity .

-

Biological Activities Pyrrolopyrazine derivatives, which are structurally similar to “Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one”, have shown a wide range of biological activities . These include antibacterial, antifungal, antiviral activities, and kinase inhibition . The exact mechanisms of action are not clearly recognized .

-

Drug Discovery Nitrogen-containing heterocycles, like “Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one”, play a key role in drug production . They are employed in pharmaceuticals, organic materials, natural products, and particularly in bioactive molecules .

-

Chemical Storage “Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one” is a chemical compound that can be stored at room temperature . It is a pale-yellow to yellow-brown solid . This information is important for chemists and researchers who need to handle and store the compound for their experiments .

-

Safety Information The compound has certain hazard statements associated with it, such as H302, H315, H319, and H335 . These codes represent specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . This information is crucial for ensuring safe handling and use of the compound in a laboratory setting .

-

On-Water Annulation Reaction Spirocyclopropane compounds, which include “Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one”, can be involved in on-water [4 + 2] annulation reactions . This environmentally friendly strategy provides access to spiro(indoline-2,3′-hydropyridazine) scaffolds . This type of reaction is important in the field of green chemistry .

属性

IUPAC Name |

spiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopropane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-9(3-4-9)6-2-1-5-10-7(6)11-8/h1-2,5H,3-4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWLYOQKWHTGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(NC2=O)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1375775.png)

![3-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1375776.png)

![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)

![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)